Cas no 1378259-06-3 (2,3-diaminobenzene-1-sulfonamide)

2,3-diaminobenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- 2,3-Diamino-benzenesulfonamide
- 2,3-diaminobenzene-1-sulfonamide
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- インチ: 1S/C6H9N3O2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,7-8H2,(H2,9,10,11)
- InChIKey: XYDLQHCWLVSLIN-UHFFFAOYSA-N
- ほほえんだ: C1(S(N)(=O)=O)=CC=CC(N)=C1N
2,3-diaminobenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-126380-10.0g |
2,3-diaminobenzene-1-sulfonamide |
1378259-06-3 | 95.0% | 10.0g |
$2717.0 | 2025-02-21 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD614766-1g |
2,3-Diaminobenzenesulfonamide |
1378259-06-3 | 97% | 1g |
¥4760.0 | 2023-04-02 | |
Chemenu | CM438695-250mg |
2,3-diaminobenzene-1-sulfonamide |
1378259-06-3 | 95%+ | 250mg |
$362 | 2023-03-27 | |
Chemenu | CM438695-1g |
2,3-diaminobenzene-1-sulfonamide |
1378259-06-3 | 95%+ | 1g |
$700 | 2023-03-27 | |
Enamine | EN300-126380-0.1g |
2,3-diaminobenzene-1-sulfonamide |
1378259-06-3 | 95.0% | 0.1g |
$218.0 | 2025-02-21 | |
Chemenu | CM438695-500mg |
2,3-diaminobenzene-1-sulfonamide |
1378259-06-3 | 95%+ | 500mg |
$551 | 2023-03-27 | |
Enamine | EN300-126380-500mg |
2,3-diaminobenzene-1-sulfonamide |
1378259-06-3 | 95.0% | 500mg |
$492.0 | 2023-10-02 | |
Enamine | EN300-126380-1000mg |
2,3-diaminobenzene-1-sulfonamide |
1378259-06-3 | 95.0% | 1000mg |
$631.0 | 2023-10-02 | |
1PlusChem | 1P01A564-1g |
2,3-diaminobenzene-1-sulfonamide |
1378259-06-3 | 95% | 1g |
$836.00 | 2025-03-04 | |
1PlusChem | 1P01A564-500mg |
2,3-diaminobenzene-1-sulfonamide |
1378259-06-3 | 95% | 500mg |
$664.00 | 2025-03-04 |
2,3-diaminobenzene-1-sulfonamide 関連文献
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
2,3-diaminobenzene-1-sulfonamideに関する追加情報
Introduction to 2,3-Diaminobenzene-1-Sulfonamide (CAS No. 1378259-06-3)
2,3-Diaminobenzene-1-sulfonamide (CAS No. 1378259-06-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, holds potential applications in the development of novel therapeutic agents and as a key intermediate in various chemical syntheses. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to 2,3-diaminobenzene-1-sulfonamide.
The molecular formula of 2,3-diaminobenzene-1-sulfonamide is C7H9N3O2S, with a molecular weight of approximately 187.22 g/mol. The compound features a benzene ring substituted with two amino groups at the 2 and 3 positions and a sulfonamide group at the 1 position. This unique arrangement of functional groups imparts specific chemical and biological properties that make it an interesting subject for scientific investigation.
In terms of chemical synthesis, 2,3-diaminobenzene-1-sulfonamide can be prepared through several routes. One common method involves the sulfonation of 2,3-diaminobenzoic acid followed by amidation. Another approach involves the reaction of 2,3-diaminobenzene with sulfuryl chloride to form the corresponding sulfonyl chloride, which is then treated with ammonia to yield the desired product. These synthetic pathways are well-documented in the literature and have been optimized for high yields and purity.
The biological activities of 2,3-diaminobenzene-1-sulfonamide have been extensively studied in recent years. One notable application is its potential as an inhibitor of specific enzymes involved in various metabolic pathways. For instance, research has shown that 2,3-diaminobenzene-1-sulfonamide exhibits inhibitory effects on certain kinases and proteases, which are key targets in the development of anticancer and anti-inflammatory drugs. These findings have opened up new avenues for drug discovery and development.
Beyond its direct biological activities, 2,3-diaminobenzene-1-sulfonamide also serves as a valuable building block in the synthesis of more complex molecules. Its reactivity and functional group versatility make it an attractive starting material for the preparation of derivatives with enhanced pharmacological properties. For example, recent studies have explored the use of 2,3-diaminobenzene-1-sulfonamide as a precursor for the synthesis of novel antiviral agents and neuroprotective compounds.
In addition to its medicinal applications, 2,3-diaminobenzene-1-sulfonamide has found utility in other areas of chemistry and materials science. Its ability to form stable complexes with metal ions has led to its use in coordination chemistry and catalysis. Furthermore, the compound's photophysical properties have been investigated for potential applications in optoelectronic devices and sensors.
The safety profile of 2,3-diaminobenzene-1-sulfonamide is an important consideration in its use as a research chemical or pharmaceutical intermediate. While detailed toxicological data may be limited for this specific compound, general guidelines for handling aromatic amines and sulfonamides should be followed to ensure laboratory safety. Proper personal protective equipment (PPE) and adherence to good laboratory practices (GLPs) are essential when working with this compound.
In conclusion, 2,3-diaminobenzene-1-sulfonamide (CAS No. 1378259-06-3) is a multifaceted compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique molecular structure endows it with valuable chemical and biological properties that continue to drive scientific interest and innovation. As research in this area progresses, it is likely that new uses and derivatives of this compound will be discovered, further expanding its impact on various fields.
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